"Dde-Dap(Fmoc)-OH" chemical structure and properties
"Dde-Dap(Fmoc)-OH" chemical structure and properties
The following technical guide provides an in-depth analysis of Dde-Dap(Fmoc)-OH , a specialized orthogonal building block used in solid-phase peptide synthesis (SPPS).
Strategies for Reverse-Orthogonal Site-Specific Modification
Executive Summary
Dde-Dap(Fmoc)-OH (
This unique configuration enables a "Side-Chain First" synthetic strategy.[] It allows researchers to selectively deprotect and functionalize the side chain immediately after coupling the residue, while the
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | |
| CAS Number | 1263046-98-5 |
| Molecular Formula | |
| Molecular Weight | 490.56 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, NMP |
| Purity | |
| Storage | 2–8 °C, Desiccated |
Structural Logic
The molecule consists of a Diaminopropionic acid (Dap) core.[]
-
-Position (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ): Protected by Dde . Stable to piperidine (Fmoc removal conditions); cleaved by hydrazine.[][2] -
-Position (
): Protected by Fmoc . Cleaved by piperidine; also cleaved by hydrazine (non-orthogonal in that direction).[] -
Carboxyl Group: Free acid for coupling to the resin or growing peptide chain.[]
Orthogonality & Mechanism
The power of Dde-Dap(Fmoc)-OH lies in its specific orthogonality profile.[] It exploits the stability of the Dde group to secondary amines (piperidine) to allow selective exposure of the side chain.[]
The Orthogonality Matrix
| Protecting Group | Reagent | Result on Dde-Dap(Fmoc)-OH | Strategic Implication |
| 20% Piperidine | Base | Cleaves Fmoc ( | Allows side-chain modification before backbone extension.[] |
| 2% Hydrazine | Nucleophile | Cleaves Dde ( | Must be used after side-chain Fmoc is removed/modified.[] |
| 95% TFA | Acid | Stable (Both groups intact) | Compatible with Boc chemistry or final cleavage.[] |
Mechanism of Action[1][4]
-
Fmoc Removal: Piperidine removes the fluorenylmethoxycarbonyl group via an E1cB elimination mechanism.[] The Dde group, being a vinylogous amide, is stable to this base.[]
-
Dde Removal: Hydrazine attacks one of the carbonyls on the Dde ring, followed by intramolecular cyclization to form 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole, releasing the primary amine.[]
Figure 1: Orthogonality logic.[] Piperidine allows selective access to the side chain, whereas Hydrazine exposes the alpha-amine (and side chain if not already modified).[]
Applications & Workflow
Primary Application: "Side-Chain First" Modification
This reagent is indispensable when the side chain must be derivatized with a bulky or sensitive group (e.g., a dye, lipid, or biotin) before the peptide backbone is extended.[] This avoids steric hindrance or side reactions that might occur if the modification were attempted on a full-length peptide.[]
Experimental Protocol
Reagents Required:
-
Coupling Agents: DIC/Oxyma or HATU/DIEA
-
Deprotection A: 20% Piperidine in DMF[]
-
Deprotection B: 2% Hydrazine monohydrate in DMF[]
Step-by-Step Methodology:
-
Coupling:
-
Swell resin in DMF.[][6]
-
Activate Dde-Dap(Fmoc)-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq).[]
-
Couple for 45–60 minutes.
-
Validation: Kaiser test (should be negative/yellow).[]
-
-
Selective Side-Chain Deprotection:
-
Wash resin with DMF (3x).[]
-
Treat with 20% Piperidine/DMF (2 x 10 min).
-
Note: This removes the
-Fmoc group.[] The -Dde remains intact.[] -
Wash with DMF (5x).[]
-
Validation: Kaiser test (should be positive/blue, indicating free side-chain amine).[]
-
-
Side-Chain Functionalization:
-
React the exposed
-amine with the desired carboxylic acid/NHS-ester (e.g., Biotin-NHS, Fluorescein-NHS, or a fatty acid).[] -
Verify coupling completion (Kaiser test should return to negative).[]
-
-
Backbone Elongation (
Deprotection):-
Treat with 2% Hydrazine/DMF (3 x 5 min).
-
Visual Check: Monitor UV absorbance at 290 nm (formation of indazole byproduct).[][7]
-
Wash with DMF (5x), then DCM, then DMF to remove all hydrazine traces.[]
-
Result: The
-amine is now free.[] -
Proceed with standard Fmoc-AA-OH coupling for the next residue.[]
-
Figure 2: The "Side-Chain First" synthetic workflow enabled by Dde-Dap(Fmoc)-OH.
Critical Considerations & Troubleshooting
Dde Migration
While Dde is generally stable, it can undergo intermolecular migration to free lysine
-
Risk: Low in this specific workflow because the side chain is acylated immediately after Fmoc removal, before any other nucleophiles are introduced.[]
-
Prevention: If the synthesis pauses after Fmoc removal, wash thoroughly and store dry.[] Avoid leaving the free amine exposed in DMF for extended periods.[]
Hydrazine Compatibility
Hydrazine is a potent nucleophile.[]
-
Fmoc Sensitivity: Hydrazine removes Fmoc. Do not use hydrazine if you have other Fmoc groups on the peptide that you wish to keep (e.g., on a different branch).[]
-
Allyl Groups: Hydrazine can reduce allyl protecting groups (Alloc/Allyl).[] If Allyl groups are present, use Allyl alcohol as a scavenger or avoid hydrazine.[]
Solubility
Dde-Dap(Fmoc)-OH is hydrophobic.[] Dissolve in neat DMF or NMP. Heating to 40°C may facilitate dissolution if aggregation occurs.[]
References
-
Merck (Sigma-Aldrich). Dde-Dap(Fmoc)-OH Product Specification & Properties. Retrieved from []
-
Advanced ChemTech. Dde-Dap(Fmoc)-OH: Structure and Applications. Retrieved from []
-
BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Retrieved from
-
Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from
-
National Institutes of Health (PubMed). Investigation on the stability of the Dde protecting group used in peptide synthesis. Retrieved from
Sources
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. chempep.com [chempep.com]
- 5. chempep.com [chempep.com]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
